Propineb
Overview
Description
Propineb is a protectant foliar-applied fungicide with long residual activity and belongs to the dithiocarbamate group of compounds . It is used as a protective treatment on several crops for the control of various fungi, especially Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti .
Synthesis Analysis
The synthesis of Propineb involves the use of methacrylic acid as the functional monomer and propineb as the template molecule . The optimum derivatization reaction conditions include a reaction time of 15 minutes, a reaction temperature of 40°C, a concentration of ethylenediaminetetraacetic acid solution of 30 mM, a pH of ethylenediaminetetraacetic acid solution of 10, and a volume of ethyl iodide of 0.5 mL .Molecular Structure Analysis
The molecular formula of Propineb is C5H8N2S4Zn . The propineb molecule does not contain any chromophores, which results in low sensitivity when using ultra-violet (UV) detectors .Chemical Reactions Analysis
The determination of Propineb can be achieved by a simple and rapid reverse-phase high-performance liquid chromatographic method by pre-column derivatization with ethyl iodide .Physical And Chemical Properties Analysis
Propineb is a white powder that decomposes above 150°C . It has a relative density of 1.813 g/cm³ at 23°C .Scientific Research Applications
Genotoxicity in Mice
Propineb, a dithiocarbamate fungicide, has been studied for its genotoxic effects. In mice bone marrow cells, it induced a significant increase in micronucleated polychromatic erythrocytes, suggesting genotoxic and cytotoxic potential (Rasgele, Muranli, & Kekeçoğlu, 2014).
Interaction with Cholinergic Transmission
Research on isolated model systems indicated that propineb can enhance the amplitude of neurogenic twitch contractions and tritiated acetylcholine release, affecting peripheral cholinergic transmission (Marinovich et al., 2002).
Persistence in Crops and Soil
Studies on the persistence of propineb in various crops like onions, tomatoes, and tea have been conducted. For instance, in onion, the initial deposit of propineb persisted up to 10 and 15 days with half-life values ranging from 2.3 to 4.60 days (Parihar & Sharma, 2011). Similar findings were observed in tea and other crops (Banerjee et al., 2010).
Novel Derivatization Method for Detection
A novel derivatization method for determining propineb using gas chromatography-mass spectrometry has been developed, proving effective for isolating and preconcentrating the analyte (Bodur et al., 2020).
Effects on Neuronal and Muscle Cells
Propineb showed strong effects on the cytoskeleton of neuronal and non-neuronal cell cultures, similar to the effects observed with zinc chloride, but not with carbon disulfide, suggesting a direct reversible effect on skeletal muscle cells (Schmuck et al., 2002).
Impact on Zebrafish Embryo Development
In zebrafish, propineb exposure led to morphological and physiological defects, including abnormalities in angiogenesis and neural development, suggesting its potential to trigger abnormalities in different organ systems of zebrafish (Park, You, & Song, 2021).
Safety And Hazards
Future Directions
The global market size of Propineb is expected to grow from 2019 to 2023, and also forecasts its market size to the end of 2029 . The future of Propineb lies in the direction of technology and demand . Technological advancements could lead to the improvement of Propineb, and the demand for Propineb could be driven by the need for more effective fungicides in the agricultural sector .
properties
IUPAC Name |
1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHYLHFNAWUGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=S)S)NC(=S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956852 | |
Record name | Propane-1,2-diyldicarbonimidodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] | |
Record name | Propineb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9417 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000016 [mmHg] | |
Record name | Propineb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9417 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Propylenebis(dithiocarbamic) acid | |
CAS RN |
35449-52-6, 12071-83-9, 9016-72-2 | |
Record name | Carbamodithioic acid, (1-methyl-1,2-ethanediyl)bis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35449-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylenebis(dithiocarbamic) acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035449526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane-1,2-diyldicarbonimidodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propineb | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propylenebis(dithiocarbamic) acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | polymeric zinc propylenebis(dithiocarbamate);propineb (ISO) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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